
5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(Quinolin-6-yl)-4H-1,2,4-triazole-3-thiol (QTT) is an organic compound with a wide range of applications in scientific research. It is a member of the quinoline family and is a substituted triazole. QTT is a stable compound and is used in organic synthesis, pharmaceuticals, and various other industries. QTT has a wide range of properties, including its ability to form coordination bonds with metal ions, its biocompatibility, and its ability to form stable complexes with nucleophiles. It is also known for its ability to form hydrogen bonds and its low toxicity.
Applications De Recherche Scientifique
Synthesis and Reactivity
- The compound has been synthesized and its reactivity with aldehydes studied, leading to the formation of various derivatives. This synthesis involved a series of reactions based on quinoline-2-carboxylic acid (Zozulynets et al., 2021).
Antimicrobial Activity
- Some derivatives of 5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol have been found to exhibit antimicrobial activity against a variety of microorganisms, indicating their potential as antimicrobial agents (Özyanik et al., 2012).
Antitumor and Antioxidant Activities
- Regioselective synthesis of some triazole derivatives based on 5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol has shown potential antitumor and antioxidant activities, suggesting its use in developing novel therapeutic agents (Behalo et al., 2017).
Antifungal and Anti-tubercular Properties
- Quinoline derivatives containing 5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol moieties have been synthesized and evaluated for their antifungal and anti-tubercular activities, showing promising results in this area of research (Nesaragi et al., 2021).
Synthesis of Novel Derivatives
- The compound has been used as a base for the synthesis of novel derivatives, with some exhibiting significant antibacterial and antifungal activities, surpassing standard drugs in some cases (Holla et al., 2005).
Propriétés
IUPAC Name |
5-quinolin-6-yl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c16-11-13-10(14-15-11)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHFLCPKFIXEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NC(=S)NN3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



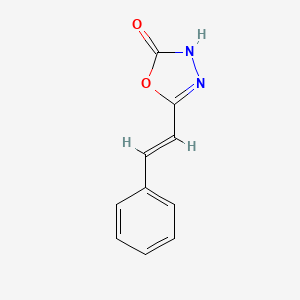

![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)
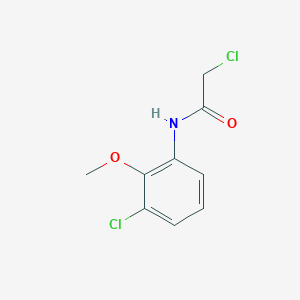
![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)
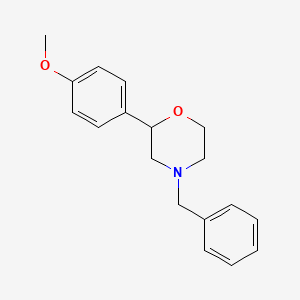
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
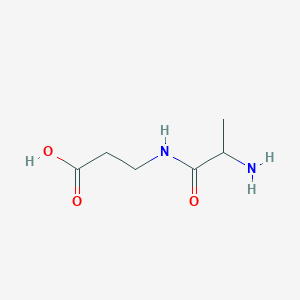

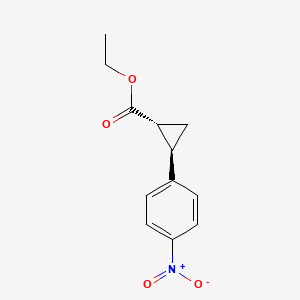
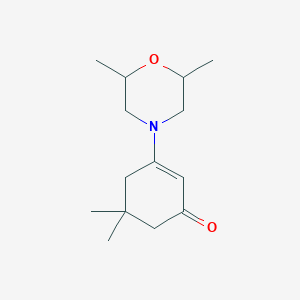


![2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole](/img/structure/B6615658.png)